1-[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine is a synthetic compound that belongs to the class of benzodiazoles, which are characterized by a fused benzene and diazole ring structure. This compound is notable for its difluoromethyl substituent, which can influence its biological activity and chemical properties. The compound's unique structure makes it of interest in various scientific fields, particularly in medicinal chemistry.
The compound can be sourced from chemical suppliers and research institutions that specialize in organic synthesis. It is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
1-[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine is classified as an amine due to the presence of the ethanamine functional group. Its structure includes a benzodiazole moiety, which is significant in many pharmacological applications.
The synthesis of 1-[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine typically involves several steps:
The technical details of the synthesis may vary depending on the specific reagents used and the desired yield. Reaction monitoring can be performed using techniques such as thin-layer chromatography or high-performance liquid chromatography.
The molecular structure of 1-[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine can be represented by its chemical formula:
Key structural data includes:
CC(CN)C1=NC2=C(N=C(C=C2)N=C1C(F)(F)C)C=N
This compound can undergo various chemical reactions typical for amines and benzodiazoles:
Common reagents for these reactions include acetic anhydride for acylation and alkyl halides for substitution reactions. Reaction conditions such as temperature and solvent choice are crucial for optimizing yields.
The mechanism of action of 1-[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine may involve interaction with biological targets such as enzymes or receptors. The difluoromethyl group could enhance binding affinity due to increased lipophilicity or electronic effects.
Research on similar compounds suggests that benzodiazoles can modulate various biological pathways, potentially impacting cell signaling or metabolic processes.
The compound exhibits typical chemical stability under standard laboratory conditions but may be sensitive to strong acids or bases due to the presence of the amine functional group.
1-[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine has potential applications in:
The synthesis of 1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine begins with constructing the difluoromethylated benzimidazole core. The primary route involves condensation of o-phenylenediamine derivatives with electrophilic difluoroacetylating agents. Recent methodologies employ zinc-catalyzed cyclization using N-substituted formamides as C1 sources in the presence of poly(methylhydrosiloxane), yielding 2-substituted benzimidazoles efficiently [8]. Alternative approaches include oxidative cyclization strategies using D-glucose as a biorenewable methine source under aqueous conditions, offering environmental benefits and reduced purification burden [8].
A critical intermediate is 1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one (CAS: 877963-87-6), characterized by molecular formula C₁₀H₈F₂N₂O (MW: 210.18 g/mol) and SMILES CC(=O)C1=NC2=CC=CC=C2N1C(F)F
[4] [5]. This ketone precursor is typically synthesized via:
Table 1: Key Synthetic Intermediates
Compound Name | Molecular Formula | SMILES | Key Properties |
---|---|---|---|
1-(1H-Benzo[d]imidazol-2-yl)ethan-1-one | C₉H₈N₂O | CC(=O)C1=NC2=CC=CC=C2N1 | Mp 205-207°C |
1-[1-(Difluoromethyl)-1H-benzo[d]imidazol-2-yl]ethan-1-one | C₁₀H₈F₂N₂O | CC(=O)C1=NC2=CC=CC=C2N1C(F)F | Powder, stable at RT |
The difluoromethyl (–CF₂H) group profoundly influences the benzimidazole's electronic profile. This moiety:
X-ray crystallography and SMILES notation (CC(C1=NC2=CC=CC=C2N1C(F)F)N
) confirm the –CF₂H group’s orthogonal orientation to the benzimidazole plane, minimizing steric hindrance during subsequent functionalization [1]. Predicted Collision Cross Section (CCS) values for the [M+H]+ adduct (142.3 Ų) indicate compact molecular folding, beneficial for bioavailability [1].
Conversion of the ketone intermediate to the target amine employs reductive amination. Key strategies:
Table 2: Reductive Amination Performance Comparison
Method | Conditions | Yield (%) | Primary Amine Selectivity | Byproducts |
---|---|---|---|---|
STAB/AmOAc | DCE, rt, 12h | 85 | High (∼95%) | Trace secondary amines |
Co nanoparticles/H₂ | 80°C, 5 bar H₂, 6h | 92 | >99% | None |
NaBH₄/CF₃CH₂OH | Reflux, 5h, no catalyst | 78 | Moderate (∼80%) | Imine dimers (15%) |
Critical challenge: Suppressing dialkylation. The stepwise protocol—isolating the imine intermediate before reduction—proves essential when using highly reactive aldehydes or ammonia equivalents [2].
During multi-step synthesis, protecting the benzimidazole N-H or amine functionalities prevents undesired reactions:
Orthogonal protection is achievable: N-TFA on the ethylamine chain with simultaneous Bn protection on benzimidazole nitrogen enables selective deprotection sequences [6]. Stability ranges:
Table 3: Protecting Group Stability Profile
Group | Installation Reagent | Deprotection Method | Stability Limitations |
---|---|---|---|
N-TFA | (CF₃CO)₂O, Et₃N | 1) NaBH₄/EtOH2) K₂CO₃/MeOH-H₂O | Base-sensitive (pH >10) |
Bn | BnCl, K₂CO₃, DMF | 1) H₂/Pd-C2) BCl₃/DCM | Oxidizing agents, strong acids |
Translating laboratory synthesis to industrial production faces hurdles:
C₁₀H₁₁F₂N₃·2HCl
) enhances purity (>95%) and isolates the product as a stable powder [7]. Process mass intensity (PMI) analysis reveals catalyst recyclability as critical: Cobalt nanoparticles maintain >90% activity over six cycles in reductive amination, significantly lowering metal waste [2] [8].
Table 4: Industrial-Scale Synthesis Parameters
Step | Challenge | Mitigation Strategy | Cost Impact |
---|---|---|---|
Difluoromethylation | HF byproduct generation | Continuous-flow scrubbing with Ca(OH)₂ slurry | +15% equipment cost |
Reductive amination | Exotherm control | Cryogenic dosing (−20°C), <0.5 mL/min addition | +10% operational cost |
Final purification | Amine polarity | Salt formation (HCl)/crystallization | −20% vs. chromatography |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: